molecular formula C9H8ClFO2 B8726568 Methyl 2-chloro-5-fluoro-4-methylbenzoate CAS No. 1095005-98-3

Methyl 2-chloro-5-fluoro-4-methylbenzoate

Cat. No. B8726568
Key on ui cas rn: 1095005-98-3
M. Wt: 202.61 g/mol
InChI Key: MKCMXWRYOHVMRP-UHFFFAOYSA-N
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Patent
US08889692B2

Procedure details

To a solution of 1-bromo-2-chloro-5-fluoro-4-methylbenzene (70 g) dissolved in ethyl acetate (400 mL) was added N,N-diisopropylethylamine (161 mL), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (5.15 g) and methanol (120 mL). The resulting mixture was stirred at 90° C. for 24 h under carbon monoxide (4 bar) in a 1.5 L autoclave. Further dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (2.57 g) was added and the reaction heated at 90° C. for a further 3 h. The cooled reaction mixture was evaporated to dryness and the residue purified by silica chromatography, eluting with 50% dichloromethane in iso-hexane to give the subtitle compound (57.7 g).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
161 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
5.15 g
Type
catalyst
Reaction Step Two
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
2.57 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[Cl:10].C(N(CC)C(C)C)(C)C.CO.[C:22]([O:25][CH2:26]C)(=[O:24])C>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:26][O:25][C:22](=[O:24])[C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[Cl:10] |f:4.5.6.7.8,^1:32,33,34,35,36,50,51,52,53,54|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)C)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
161 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
5.15 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Three
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
2.57 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 24 h under carbon monoxide (4 bar) in a 1.5 L autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 90° C. for a further 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by silica chromatography
WASH
Type
WASH
Details
eluting with 50% dichloromethane in iso-hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)F)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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